1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is a compound belonging to the class of anthraquinones, which are characterized by their anthracene backbone and two carbonyl groups. This specific compound features an amino group and a hydroxyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential applications.
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is classified as an anthraquinone derivative. Anthraquinones are known for their wide range of biological activities, including antitumor and antibacterial properties. This particular compound's structure suggests potential applications in medicinal chemistry due to the presence of functional groups that may enhance its reactivity and biological activity .
The synthesis of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and characterizing the final product .
The molecular structure of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione can be represented as follows:
The structure features:
Crystallographic data for similar compounds suggest a planar configuration conducive to π-π stacking interactions, which may influence its biological activity .
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions with appropriate catalysts or reagents to ensure selectivity and yield. Analytical techniques like mass spectrometry (MS) and infrared spectroscopy (IR) are used for product identification and purity assessment .
The mechanism of action for 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is primarily related to its interactions with biological targets:
In vitro studies have demonstrated that related anthraquinone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione has potential applications in various fields:
Anthracene-9,10-dione (anthraquinone) derivatives constitute a structurally diverse class of compounds with a rich history in medicinal chemistry. Early investigations into naturally occurring anthraquinones from plants, fungi, and lichens revealed intrinsic biological activities, paving the way for synthetic modifications to enhance therapeutic potential. The discovery of anthracycline antibiotics (e.g., doxorubicin) in the mid-20th century marked a pivotal advancement, demonstrating potent anticancer effects through DNA intercalation and topoisomerase II inhibition [2] [3]. This spurred systematic exploration of anthraquinone scaffolds, particularly amino-substituted variants, to optimize pharmacological properties. By the 1990s, researchers had established that introducing amino groups at strategic positions (C1, C4) significantly enhanced DNA-binding affinity and cytotoxicity. For example, mitoxantrone—a synthetic aminoanthraquinone—received FDA approval for acute myeloid leukemia and multiple sclerosis, validating the clinical relevance of this chemical class [2].
Compound Name | Core Structure | Key Modifications | Biological Activity | |
---|---|---|---|---|
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione | Anthracene-9,10-dione core | 1-Amino, 1-(4-hydroxyphenyl)amino | Anticancer (CK2 inhibition) | |
1-Amino-4-hydroxyanthracene-9,10-dione | Anthracene-9,10-dione core | 1-Amino, 4-hydroxy | DNA intercalation | [6] |
Emodin | Anthracene-9,10-dione core | 1,3,8-Trihydroxy-6-methyl | Kinase inhibition | [4] |
The molecular design of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione (CAS 50834-31-6) exemplifies rational drug design within this framework. Its structure features an electron-donating 4-hydroxyphenylamino group at C1, which facilitates hydrogen bonding with DNA bases and cellular kinases. This modification enhances solubility compared to non-polar analogs and enables specific interactions with biological targets like casein kinase 2 (CK2), a regulator of cancer cell proliferation [4] [5]. Synthetic routes to such derivatives often involve Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in the preparation of prenylated analogs like 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione [7].
Amino-substituted anthraquinones remain a focus in oncology due to their multimodal mechanisms and structural versatility. 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione and analogs disrupt cancer cell viability through:
Derivative | Structural Feature | Target/Mechanism | Research Findings | |
---|---|---|---|---|
1-((4-Hydroxyphenyl)amino)anthracene-9,10-dione | 4-Hydroxyphenylamino at C1 | CK2 inhibition | IC₅₀ < 5 µM in breast cancer cell lines | [4] [5] |
1-Amino-4-hydroxy-2-[(4-hydroxyphenyl)thio]anthracene-9,10-dione | Thioether linkage at C2 | DNA cross-linking | Enhanced cytotoxicity in leukemia models | [1] |
O-Prenylated anthraquinones (e.g., 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione) | Prenyl chain at phenolic oxygen | Membrane disruption | Antibacterial activity against Gram-positive pathogens | [7] |
Natural products continue to inspire novel derivatives, with marine fungi emerging as prolific producers of halogenated or dimeric anthraquinones. Metabolites like averufin and chrysophanol exhibit enhanced bioactivity due to structural complexity unavailable through synthetic routes alone [3]. Computational studies highlight 20 marine-derived anthraquinones with favorable drug-likeness, underscoring their potential as lead scaffolds [3]. Recent work also explores hybrid molecules, such as anthraquinone-benzodiazepine conjugates, designed to simultaneously engage multiple targets (e.g., DNA and kinases) while mitigating resistance [8] [9]. These innovations position aminoanthraquinones as adaptable templates for next-generation therapeutics, particularly against kinase-driven malignancies.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7